molecular formula C15H18N4OS B2414921 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone CAS No. 2034408-78-9

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone

Cat. No. B2414921
CAS RN: 2034408-78-9
M. Wt: 302.4
InChI Key: MSTVNRKFGAIYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Characterization

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a compound that can be synthesized and utilized in various chemical research applications, including the creation of heterocyclic compounds and ligands for metal complexes. Its synthesis and reactivity form the basis for exploring its applications in fields such as organometallic chemistry, photoluminescence, and catalysis.

Catalytic Applications

The compound has been used in the synthesis of half-sandwich Ruthenium(II) complexes, demonstrating its utility in catalytic oxidation and transfer hydrogenation reactions. This application highlights its role in enhancing catalytic efficiency through the formation of organometallic complexes, which are pivotal in various chemical transformations (Saleem et al., 2013).

Photoluminescence and Material Science

Another significant application is in the assembly of photoluminescent copper(I)-iodide clusters. The use of this compound-derived ligands for synthesizing metal clusters with photoluminescent properties showcases its potential in the development of new materials for optoelectronic devices. Such materials could be used in light-emitting diodes, sensors, and other applications where photoluminescence is desirable (Bai et al., 2015).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-9-6-14(10-18)19-16-7-8-17-19/h1-5,7-8,14H,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTVNRKFGAIYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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